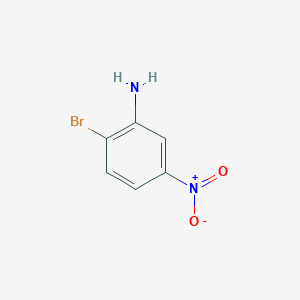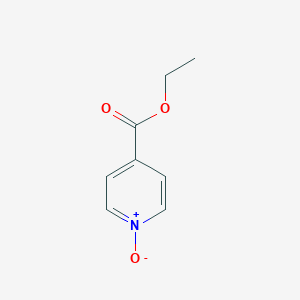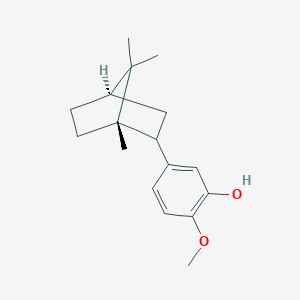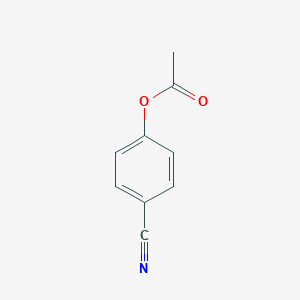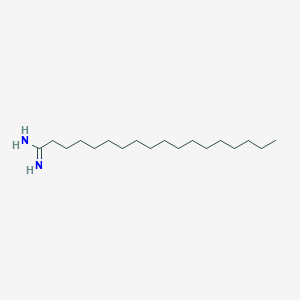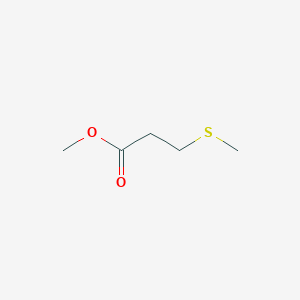
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one (TNBT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TNBT is a redox-active compound that can be used as an electron acceptor in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one involves its ability to accept electrons from other molecules. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can accept one or two electrons depending on the reaction conditions, and the resulting reduction products can be detected spectrophotometrically. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also react with ROS such as superoxide and hydrogen peroxide, producing a colored product that can be used to measure oxidative stress.
Biochemische Und Physiologische Effekte
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of ion channels. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can inhibit mitochondrial respiration by accepting electrons from cytochrome c oxidase, a key enzyme in the electron transport chain. This results in a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can modulate ion channels such as the voltage-gated potassium channel, resulting in changes in membrane potential and cellular excitability.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has several advantages for lab experiments, including its stability, solubility, and ease of use. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is a stable compound that can be stored at room temperature for extended periods without degradation. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is also soluble in a variety of solvents, making it easy to use in a wide range of assays. However, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has some limitations, including its potential toxicity and its limited specificity. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be toxic to cells at high concentrations, and its lack of specificity can make it difficult to distinguish between different redox-active compounds.
Zukünftige Richtungen
There are several future directions for research on 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one, including the development of more specific and sensitive assays for redox-active compounds, the investigation of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's effects on other ion channels and receptors, and the exploration of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's potential therapeutic applications. Additionally, the use of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one in combination with other compounds or therapies may lead to synergistic effects that enhance its effectiveness. Overall, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one represents a promising tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
Synthesemethoden
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2,4,6-trichlorophenol with 4-nitroresorcinol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one as a yellow solid with a melting point of 235-237°C. Other methods of synthesis include the reaction of 2,4,6-trichlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including the study of redox-active compounds, electron transfer reactions, and oxidative stress. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is commonly used as an electron acceptor in assays that measure the activity of redox-active enzymes such as cytochrome c oxidase and NADH dehydrogenase. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also be used to measure oxidative stress in cells and tissues by reacting with reactive oxygen species (ROS) and producing a colored product that can be quantified spectrophotometrically.
Eigenschaften
CAS-Nummer |
13437-03-1 |
|---|---|
Produktname |
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one |
Molekularformel |
C12H3Cl3N2O4 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-7-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-2-1-4(17(19)20)3-6(5)21-12/h1-3H |
InChI-Schlüssel |
LJRBOQLUSYCVQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Andere CAS-Nummern |
13437-03-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)


